
(Benzylthio)acetic acid
Overview
Description
(Benzylthio)acetic acid (HBTA) is a sulfur-containing carboxylic acid with the chemical formula C₉H₁₀O₂S. Its structure comprises a carboxylic acid group (–COOH), a benzylthio (–SCH₂C₆H₅) moiety, and two methylene (–CH₂–) spacers (Figure 1) . The presence of these functional groups enables HBTA to participate in diverse noncovalent interactions, including hydrogen bonds (O–H···O/N, N–H···O), C–H···π, and π···π stacking, making it a versatile building block in supramolecular chemistry . HBTA’s crystalline structure is stabilized by strong O–H···O hydrogen bonds and weaker C–H···S and C–H···π interactions in its pure form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzylthio)acetic acid typically involves the reaction of benzyl chloride with thioglycolic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of thioglycolic acid attacks the benzyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and enhanced purification techniques .
Chemical Reactions Analysis
Supramolecular Complexation Reactions
HBTA forms diverse multicomponent crystalline architectures through directed hydrogen bonding and π-interactions. Key complexes include:
Complex Type | Co-former | Stoichiometry | Space Group | Key Interactions |
---|---|---|---|---|
Zwitterionic co-crystals | L/DL-Proline | 1:1 | P2₁ | O<sub>carboxylic</sub>-H···O<sub>carboxylate</sub> and N<sub>amine</sub>-H···O |
True co-crystal | Isonicotinamide (INA) | 1:1 | P-1 | O-H···N<sub>pyridine</sub> and N-H···O<sub>carboxylic</sub> |
True salt | Tryptamine (TPA) | 1:1 | P2₁ | N<sub>ammonium</sub>-H···O<sub>carboxylate</sub> and C-H···π interactions |
Mechanistic Insights
-
Zwitterionic Systems : HBTA protonates proline derivatives, forming charge-assisted O-H···O bonds (2.58–2.62 Å) and intramolecular N-H···O interactions (1.86 Å) .
-
INA Co-crystal : Synergistic O-H···N (1.82 Å) and R<sub>2</sub><sup>2</sup>(8) hydrogen-bonded dimers stabilize infinite ribbons .
-
TPA Salt : Proton transfer from HBTA to TPA creates NH<sub>3</sub><sup>+</sup>···O<sub>carboxylate</sub> bonds (2.14–2.39 Å) and indole-mediated C-H···π stacking .
Thermal Decomposition Behavior
HBTA-based complexes exhibit distinct thermal stability profiles:
Complex | Melting Point (°C) | Decomposition Onset (°C) | Major Exothermic Peaks (°C) |
---|---|---|---|
L-PRO·HBTA (1) | 142 | 240 | 370, 531 |
INA·HBTA (4) | 158 | 210 | 483 |
TPA·BTA (5) | 179 | 290 | 370, 598 |
Key Observations :
-
Salt 5 shows the highest thermal stability due to ionic interactions .
-
Zwitterionic co-crystals decompose via sequential loss of volatile components, confirmed by TG/DSC .
Reactivity with Nitrogen Heterocycles
HBTA interacts with aminopyrimidines to form either co-crystals or ionic salts depending on basicity:
Co-former | Product Type | Dominant Synthons |
---|---|---|
2-Aminopyrimidine | Neutral co-crystal | O-H···N (2.89 Å), N-H···O (2.95 Å) |
2,4,6-Triaminopyrimidine | Ionic salt | N<sub>pyrimidinium</sub>-H···O (2.12 Å) |
Structural analysis reveals methanol solvates in ionic complexes, participating in O-H···S and N-H···O bonds .
Comparative Stability of HBTA Derivatives
The sulfur atom in HBTA influences reactivity compared to oxygen analogs:
Property | HBTA | Benzyloxyacetic Acid |
---|---|---|
Hydrogen Bond Strength | Moderate (S weaker acceptor) | Strong (O acceptor) |
Thermal Stability | Higher (S-resistant oxidation) | Lower |
π-Stacking Efficiency | Enhanced (thioether flexibility) | Limited |
Scientific Research Applications
Supramolecular Chemistry
One of the most notable applications of (benzylthio)acetic acid is in the formation of supramolecular frameworks. Recent studies have demonstrated its ability to serve as a co-former in the synthesis of multi-component crystalline phases. For instance, HBTA has been successfully co-crystallized with various compounds such as proline and isonicotinamide, leading to the formation of zwitterionic co-crystals and true co-crystals.
Case Study: Co-Crystallization with Proline
In a study published in Crystals, researchers reported the preparation of five distinct supramolecular assemblies using HBTA and proline derivatives. The structures were characterized through single crystal X-ray diffraction, revealing a consistent 1:1 stoichiometry across the samples. The presence of various noncovalent interactions, including C–H···O and π···π interactions, was confirmed through FT-IR spectroscopy and thermal analysis methods like TG/DSC .
Table 1: Summary of Co-Crystals Formed with HBTA
Co-Crystal Composition | Type | Characterization Techniques |
---|---|---|
L-PRO ±·HBTA | Zwitterionic | X-ray Diffraction, FT-IR |
D-PRO ±·HBTA | Zwitterionic | X-ray Diffraction, FT-IR |
DL-PRO ±·HBTA | Zwitterionic | X-ray Diffraction, FT-IR |
INA·HBTA | True co-crystal | X-ray Diffraction, FT-IR |
TPA +·BTA − | True salt | X-ray Diffraction, FT-IR |
Biological Applications
This compound also shows promise in biological studies. Its structural characteristics allow it to interact with biological molecules, which can lead to potential therapeutic applications.
Case Study: Immunomodulatory Effects
A study highlighted the synthesis of a flavone acetic acid analogue that demonstrated immunomodulatory properties on murine cells. While this study did not directly involve HBTA, it illustrates the potential for compounds structurally related to this compound to influence biological pathways .
Crystallography and Material Science
The unique properties of this compound make it an excellent candidate for material science applications, particularly in crystal engineering.
Mechanism of Action
The mechanism of action of (Benzylthio)acetic acid involves its interaction with molecular targets through its thiol and carboxylic acid groups. These functional groups can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways and molecular interactions .
Comparison with Similar Compounds
HBTA is compared below with structurally related compounds, focusing on their supramolecular behavior, thermal stability, and interaction networks.
Structural Analogues
Hydrogen-Bonding and Supramolecular Frameworks
HBTA vs. Proline Derivatives :
HBTA forms zwitterionic co-crystals (e.g., L-PRO±·HBTA) with proline via O–H···O and N–H···O bonds. The sulfide group enables additional C–H···S interactions, absent in phenylacetic acid-proline co-crystals .HBTA vs. Tryptamine :
Proton transfer from HBTA to tryptamine generates a true salt (TPA⁺·BTA⁻) stabilized by strong N⁺–H···O⁻ bonds (1.83–2.08 Å) and C–H···π interactions . This ionic structure exhibits higher thermal stability (melting point >250°C) compared to HBTA-proline co-crystals .- HBTA vs. Aminopyrimidines: With 2,4,6-triaminopyrimidine, HBTA forms a salt solvate ([2(2,4,6-TAP⁺)·2(BTA⁻)·MeOH]) featuring 10 distinct hydrogen bonds (N–H···O/S and O–H···S), resulting in a 3D network . In contrast, simpler carboxylic acids like acetic acid form fewer interactions with aminopyrimidines .
Thermal Behavior
Biological Activity
(Benzylthio)acetic acid (HBTA) is a sulfur-containing carboxylic acid that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in medicine and agriculture, supported by data tables and relevant case studies.
1. Chemical Structure and Synthesis
This compound features a benzyl group attached to a thioacetic moiety. Its structural formula can be represented as:
The synthesis of HBTA typically involves the reaction of benzyl chloride with thioacetic acid, followed by hydrolysis to yield the desired product. This synthetic route has been optimized to enhance yield and purity, making HBTA accessible for further biological evaluations.
2.1 Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. For instance, a study reported its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for HBTA were found to be notably low, indicating potent antibacterial properties:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 15.0 |
These findings suggest that HBTA could serve as a lead compound for developing new antibacterial agents, especially in the context of increasing antibiotic resistance .
2.2 Antitubercular Activity
HBTA has also been evaluated for its antitubercular activity. A series of derivatives based on benzylthioacetic acid were synthesized and tested against Mycobacterium tuberculosis. Compounds derived from HBTA showed promising results, with some exhibiting MIC values as low as 3.8 µM against multidrug-resistant strains of M. tuberculosis . This positions HBTA as a potential candidate for further development in tuberculosis treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other thio compounds, HBTA may interfere with peptidoglycan synthesis in bacterial cell walls.
- Disruption of Membrane Integrity : Studies suggest that HBTA can disrupt bacterial membranes, leading to increased permeability and cell lysis.
- Targeting Specific Enzymes : It has been proposed that HBTA might inhibit key enzymes involved in bacterial metabolism, although further research is needed to elucidate these pathways.
4.1 Antibacterial Activity Evaluation
In a controlled study, researchers evaluated the antibacterial efficacy of HBTA against clinical isolates of Staphylococcus aureus. The study utilized standard broth microdilution methods to determine MIC values and assessed cytotoxicity using Vero cell lines to ensure selectivity:
- Results : The compound exhibited low cytotoxicity (IC50 > 100 µM), indicating a favorable therapeutic index .
4.2 Antitubercular Screening
A separate investigation focused on the antitubercular properties of benzylthio derivatives revealed that specific modifications to the benzyl group enhanced activity against M. tuberculosis. The lead compound from this series demonstrated not only potent activity but also favorable pharmacokinetic properties .
5. Conclusion
This compound represents a promising compound with significant biological activities, particularly in antimicrobial and antitubercular domains. Its ability to inhibit various pathogens while maintaining low toxicity levels underscores its potential as a therapeutic agent. Future research should focus on optimizing its chemical structure for enhanced efficacy and exploring its mechanisms of action in greater detail.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (Benzylthio)acetic acid with high purity?
- Methodological Answer : Synthesis typically involves thioetherification of benzyl mercaptan with chloroacetic acid under basic conditions. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Purity validation should include HPLC (≥95% peak area) and ¹H/¹³C NMR to confirm absence of unreacted precursors or byproducts .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : Dissolve in deuterated DMSO or CDCl₃. Key ¹H NMR signals include the benzyl protons (δ 7.2–7.4 ppm), methylene adjacent to sulfur (δ 3.6–3.8 ppm), and carboxylic acid proton (δ 12–13 ppm, if present). ¹³C NMR should show the carboxylic carbon (δ ~170 ppm) and sulfur-linked carbons (δ 35–40 ppm).
- IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹ broad) and C=O stretch (~1700 cm⁻¹).
- Mass Spectrometry : ESI-MS in negative mode should exhibit [M-H]⁻ peaks matching the molecular ion (C₉H₁₀O₂S, exact mass 182.03 g/mol) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves and goggles to prevent skin/eye contact, as thiol derivatives can cause irritation. Store in a cool, dry place away from oxidizers. In case of spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .
Advanced Research Questions
Q. What strategies resolve contradictions between experimental and theoretical spectral data for this compound derivatives?
- Methodological Answer :
- Solvent Effects : Compare computational models (e.g., DFT calculations) with experimental data in the same solvent. Polar solvents may stabilize zwitterionic forms, altering NMR shifts .
- Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR or UV-Vis spectroscopy.
- Impurity Analysis : Use HPLC-MS to detect trace side products (e.g., disulfide dimers) that might skew spectral interpretations .
Q. How should co-formers be selected to design supramolecular frameworks with this compound?
- Methodological Answer : Prioritize co-formers with complementary hydrogen-bonding groups (e.g., proline’s amine or isonicotinamide’s pyridine). Optimize stoichiometry (e.g., 1:1 or 2:1 ratios) via phase solubility diagrams. Use single-crystal XRD to confirm framework geometry, focusing on S···O/N interactions. Solvent choice (e.g., methanol/water mixtures) influences crystallization kinetics .
Q. What methodologies determine the acid dissociation constant (pKa) of this compound in non-aqueous solvents?
- Methodological Answer :
- Potentiometric Titration : Use a glass electrode calibrated in non-aqueous media (e.g., DMSO or acetonitrile). Titrate with tetrabutylammonium hydroxide and apply the Fourneau–Taft equation to correct for solvent effects.
- UV-Vis Spectroscopy : Monitor absorbance changes of pH-sensitive probes (e.g., 4-nitrophenol) in the presence of this compound. Compare isosbestic points to validate equilibrium .
Q. How can researchers address discrepancies in reported melting points of this compound complexes?
- Methodological Answer :
- Polymorphism Screening : Recrystallize from multiple solvents (e.g., acetone vs. ethyl acetate) and analyze via DSC to identify polymorphs.
- Purity Verification : Use elemental analysis (C, H, S) and TGA to rule out solvent inclusion or decomposition. Cross-reference with NIST data for known analogs .
Q. Data Analysis & Reproducibility
Q. How should experimental protocols for synthesizing this compound derivatives be documented to ensure reproducibility?
- Methodological Answer : Report exact molar ratios, solvent volumes, and reaction times. Specify purification techniques (e.g., gradient elution in chromatography). Include raw spectral data (e.g., NMR integration values, HPLC chromatograms) in supplementary materials. Validate yields against literature benchmarks .
Q. What statistical approaches are suitable for analyzing bioactivity data of this compound derivatives?
- Methodological Answer : Use ANOVA for dose-response assays (e.g., IC₅₀ comparisons) and principal component analysis (PCA) to correlate structural features (e.g., logP, hydrogen-bond donors) with activity. Report confidence intervals (95%) and p-values to assess significance .
Properties
IUPAC Name |
2-benzylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c10-9(11)7-12-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLVTQRRKPBQEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059273 | |
Record name | Benzylmercaptoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103-46-8 | |
Record name | 2-[(Phenylmethyl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzylmercaptoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103468 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Benzylthio)acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26553 | |
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Record name | Acetic acid, 2-[(phenylmethyl)thio]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzylmercaptoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2059273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (benzylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.831 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | (BENZYLTHIO)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW6M2YXX8H | |
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Synthesis routes and methods
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